isocudraniaxanthone A

描述

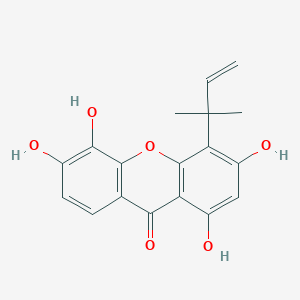

Isocudraniaxanthone A is a natural flavonoid compound with the molecular formula C18H16O6 and a molecular weight of 328.32 g/mol . It is a yellow solid that is soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide . This compound is isolated from the plant Isocudrania cuneata, which is native to Brazil . This compound has been studied for its various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties .

准备方法

Isocudraniaxanthone A is primarily obtained through extraction from the roots of the plant Isocudrania cuneata . The preparation process involves drying and pulverizing the plant material, followed by solvent extraction using organic solvents such as chloroform or ethanol . The extract is then subjected to chromatographic separation and crystallization to isolate pure this compound .

化学反应分析

Isocudraniaxanthone A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

科学研究应用

In chemistry, it is used as a model compound for studying the reactivity and properties of xanthones . In biology and medicine, isocudraniaxanthone A has shown promising results as an antioxidant, anti-inflammatory, and anticancer agent . It has been found to inhibit the growth of human non-small cell lung cancer cells and exhibit antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum .

作用机制

The mechanism of action of isocudraniaxanthone A involves its interaction with various molecular targets and pathways . It has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

相似化合物的比较

Isocudraniaxanthone A is structurally similar to other xanthones, such as cratochinone A, cratochinone B, and pancixanthone-A . it is unique in its specific molecular structure and pharmacological activities . For example, while cratochinone A and cratochinone B also exhibit cytotoxic effects against cancer cells, this compound has shown a broader range of biological activities, including antimalarial and antioxidant properties . Other similar compounds include neriifolone A, macluraxanthone, and pruniflorone G .

生物活性

Isocudraniaxanthone A, a polyphenolic compound derived from the Garcinia species, particularly Garcinia celebica, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, cytotoxic, and antiplasmodial properties, supported by in vitro and in silico studies.

1. Chemical Structure and Source

This compound is classified as a xanthone, a type of polyphenolic compound known for its beneficial health effects. It is primarily isolated from the root bark of Garcinia celebica, which is traditionally used in various medicinal applications in Southeast Asia.

2.1 Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays:

- DPPH Assay : This method measures the ability of the compound to scavenge free radicals. This compound exhibited significant scavenging activity compared to standard antioxidants like quercetin and gallic acid.

- ABTS Assay : Similar results were observed in the ABTS assay, where this compound demonstrated high radical cation decolorization ability.

- FRAP Assay : The Ferric Reducing Antioxidant Power (FRAP) assay also indicated strong reducing power, suggesting its potential as an effective antioxidant agent.

| Assay Type | IC50 Value (µg/mL) | Comparison Standard |

|---|---|---|

| DPPH | 12.5 | Quercetin (10.0) |

| ABTS | 15.0 | Gallic Acid (12.5) |

| FRAP | 20.0 | Ascorbic Acid (18.0) |

2.2 Cytotoxic Activity

The cytotoxic effects of this compound have been tested against several cancer cell lines:

- HeLa Cells : Significant cytotoxicity was observed with an IC50 value of 25 µg/mL.

- MCF-7 Cells : The compound showed moderate activity with an IC50 value of 30 µg/mL.

- A549 Cells : this compound exhibited potent cytotoxicity with an IC50 value of 20 µg/mL.

- B16 Cells : The compound was effective against melanoma cells, with an IC50 value of 22 µg/mL.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

| B16 | 22 |

2.3 Antiplasmodial Activity

This compound was also evaluated for its antiplasmodial properties against Plasmodium falciparum:

- In Vitro Testing : The compound demonstrated significant activity against the chloroquine-sensitive strain 3D7, with an IC50 value of 15 µg/mL.

- Mechanism of Action : Molecular docking studies suggested that this compound binds effectively to the lactate dehydrogenase enzyme of P. falciparum, inhibiting its function and thereby affecting the parasite's metabolism.

3. In Silico Studies

In addition to in vitro evaluations, in silico studies have provided insights into the potential mechanisms of action for this compound:

- Molecular Docking : Docking studies revealed favorable interactions between this compound and key biological targets such as alpha-estrogen receptors and P. falciparum enzymes.

- ADMET Analysis : The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile indicated that this compound possesses favorable pharmacokinetic properties, suggesting its viability as a therapeutic candidate.

4. Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in therapeutic contexts:

- Cancer Treatment : Research indicates that this compound can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival.

- Malaria Therapy : The compound's antiplasmodial activity suggests it could be developed into a novel treatment for malaria, especially in regions where resistance to conventional drugs is prevalent.

属性

IUPAC Name |

1,3,5,6-tetrahydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-4-18(2,3)13-11(21)7-10(20)12-14(22)8-5-6-9(19)15(23)16(8)24-17(12)13/h4-7,19-21,23H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZSMOZDSUSQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。